molecular formula C₄H₄N₂O₃ B1145333 Cyano(methoxyimino)acetic acid CAS No. 57336-69-3

Cyano(methoxyimino)acetic acid

Cat. No. B1145333
CAS RN: 57336-69-3
M. Wt: 128.09
InChI Key:
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Description

Cyano(methoxyimino)acetic acid (CMIA) is an important chemical compound that has numerous applications in scientific research. It is an organic compound with the chemical formula C2H4NO3 and is a derivative of acetic acid. It is a colorless, odorless, and water-soluble solid with a melting point of 215°C. CMIA is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in biochemical reactions, and a substrate in enzymatic reactions.

Scientific Research Applications

  • Degradation Study of Cymoxanil : The hydrolytic degradation of cymoxanil, which transforms into cyano(methoxyimino) acetic acid, was investigated. This study is crucial for understanding the environmental degradation of such compounds (Morrica et al., 2004).

  • Synthesis in Pharmaceutical Applications : Cyano(methoxyimino)acetic acid is used in the synthesis of cephalosporin antibiotics, showcasing its significance in pharmaceutical chemistry (Xu Jing-xia, 2011).

  • Metal Ion Complexation : The compound effectively binds with copper(II) and nickel(II) ions, indicating its potential in the study of metal ion complexation and coordination chemistry (Sliva et al., 1998).

  • Formation of Sulphur-Containing Derivative : A study on transforming this compound into its sulphur-containing derivative reveals its versatility in synthesizing novel ligands for metal ion complexation (Hung et al., 2017).

  • Photochemical Degradation Research : Research on the photochemical degradation of cymoxanil, which leads to the formation of this compound, provides insights into the stability and breakdown of such compounds under UV light (Morrica, Fidente, & Seccia, 2005).

  • NMR Study of Oxocarboxylic Acid Oximes : A study on the NMR spectra of various oximes, including this compound, contributes to our understanding of the electronic effects in these molecules (Malek et al., 2004).

  • Metabolism in Rats : An investigation into the metabolism of cymoxanil in rats, which includes the formation of this compound as a metabolite, is significant for understanding the biological processing of such compounds (Belasco & Baude, 1981).

Biochemical Analysis

Biochemical Properties

Cyano(methoxyimino)acetic acid plays a significant role in biochemical reactions, particularly as a metabolite. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be a metabolite of cymoxanil, a fungicide. The interactions of this compound with enzymes and proteins are crucial for its function in biochemical pathways. These interactions often involve binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses to external stimuli. Additionally, this compound can modulate gene expression, resulting in changes in the production of specific proteins. These effects on cellular metabolism and gene expression highlight the compound’s role in regulating cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression and subsequent alterations in cellular functions. The specific molecular interactions of this compound with enzymes and other biomolecules are essential for understanding its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can have varying effects on cells depending on the duration of exposure. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular functions changes significantly at certain dosage levels. Understanding these dosage effects is essential for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s role in metabolic pathways highlights its importance in regulating biochemical processes within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its role in various cellular processes and functions .

properties

IUPAC Name

(2E)-2-cyano-2-methoxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZMFXQOIDFKQJ-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028666
Record name (2Z)-2-Cyano-2-methoxyiminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the major degradation pathways of cymoxanil in aqueous solutions, and how is cyano(methoxyimino)acetic acid involved?

A1: Research indicates that cymoxanil degrades in aqueous solutions via three competing pathways. Two major pathways, accounting for approximately 90% of degradation, lead to the formation of this compound []. The first pathway involves the cyclization of cymoxanil to 1-ethyldihydro-6-imino-2,3,5(3H)-pyrimidinetrione-5-(O-methyloxime), which further degrades to produce this compound. The second major pathway involves the direct cleavage of the C-1 amide bond in cymoxanil, directly yielding this compound []. All three pathways ultimately result in the formation of oxalic acid.

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